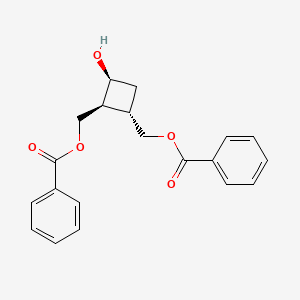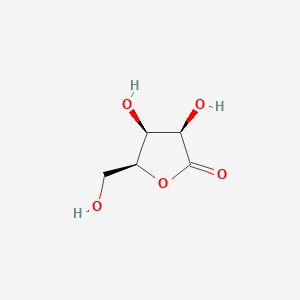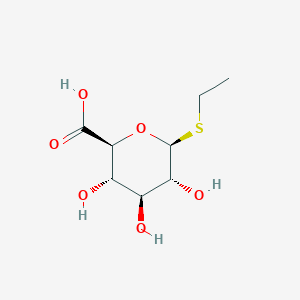
Ethyl 1-Thio-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ß-D-glucuronide is a primary urinary metabolite of alcohol and can be used as a biomarker for the monitoring of alcohol consumption .
Synthesis Analysis
Ethyl 1-Thio-β-D-glucuronide is a biochemical for proteomics research . The formation of glucuronides is opposed by Beta-glucuronidase (GUSB), which is widely distributed in mammalians, microbiota, insects, molluscs, nematodes, fishes, and plants . An analogous enzymic mechanism employing UDP-glucose synthesizes the thio-β-d-glucosides .Molecular Structure Analysis
The molecular formula of Ethyl 1-Thio-beta-D-glucuronide is C8H14O6S . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 S )-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular weight is 238.26 g/mol .Chemical Reactions Analysis
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Glucuronidation involves the metabolism of parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .Aplicaciones Científicas De Investigación
Biomarker for Alcohol Consumption
Ethyl β-D-glucuronide is a primary urinary metabolite of alcohol and can be used as a biomarker for monitoring alcohol consumption . This makes it useful in various fields such as forensic testing, clinical toxicology, or alcohol monitoring .
Certified Reference Material
This compound is used as a certified reference material . Reference materials are used to help validate analytical measurement methods, for quality control purposes, or for the calibration of instruments .
Proteomics Research
Ethyl 1-Thio-β-D-glucuronide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Gas Chromatography and Liquid Chromatography
This compound is suitable for use in gas chromatography (GC) and liquid chromatography (LC) . These are analytical techniques used to separate, identify, and quantify components in a mixture .
Study of β-D-glucuronides Activity
This compound can be used in the study of β-D-glucuronides activity . β-D-glucuronides are involved in the metabolism of a wide range of compounds, including drugs, pollutants, and dietary constituents .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Direcciones Futuras
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-XDUWNTRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Thio-beta-D-glucuronide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

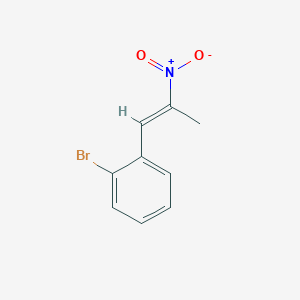


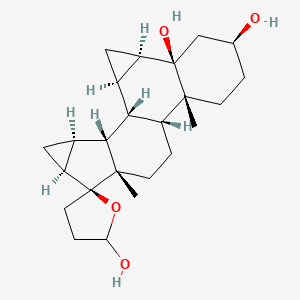

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)
